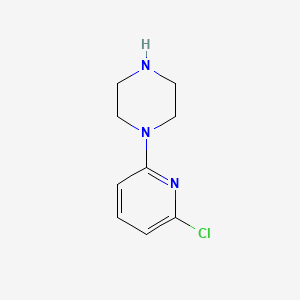

1-(6-Chloropyridin-2-yl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(6-chloropyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3/c10-8-2-1-3-9(12-8)13-6-4-11-5-7-13/h1-3,11H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQFRTJUIRPBBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388575 | |

| Record name | 1-(6-Chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87394-54-5 | |

| Record name | 1-(6-Chloro-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87394-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Chloropyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(6-Chloropyridin-2-yl)piperazine chemical properties

An In-Depth Technical Guide to 1-(6-Chloropyridin-2-yl)piperazine: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic compound of significant interest in the fields of medicinal chemistry and pharmaceutical development. Its structure, which combines a reactive chloropyridine moiety with a versatile piperazine ring, makes it a valuable intermediate and building block for the synthesis of complex bioactive molecules.[1][2] Researchers frequently utilize this compound in the design of novel therapeutic agents, particularly those targeting the central nervous system.[1] The piperazine scaffold is a well-established pharmacophore known to improve aqueous solubility and provide a key interaction point with biological targets, while the chloropyridine ring offers a site for further chemical modification.[3][4]

This technical guide provides a comprehensive overview of the core chemical properties, analytical characterization, synthesis, reactivity, and applications of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this important chemical entity.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational for its handling, storage, and application in chemical synthesis.

Caption: Chemical structure of this compound.

Table 1: Core Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 87394-54-5 | [1][5] |

| Molecular Formula | C₉H₁₂ClN₃ | [1][5] |

| Molecular Weight | 197.67 g/mol | [1] |

| Appearance | Off-white to yellow powder | [1] |

| Melting Point | 40-46 °C | [1] |

| Purity | ≥ 92% (HPLC) | [1] |

| Storage Conditions | Store at 0-8 °C, sealed in a dry environment |[1][6] |

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound requires a suite of analytical techniques. The expected spectroscopic data, based on its structure and analysis of similar compounds, are detailed below.[7][8]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Pyridine Protons: Three distinct signals are expected in the aromatic region (approx. 6.5-8.0 ppm). The coupling patterns (doublets and triplets) will be characteristic of a 2,6-disubstituted pyridine ring.

-

Piperazine Protons: Two sets of broad signals are expected in the aliphatic region. The protons attached to the carbon adjacent to the pyridine ring (C-NAr) will appear more downfield (approx. 3.5-3.8 ppm) compared to the protons on the carbons adjacent to the secondary amine (C-NH) (approx. 2.9-3.2 ppm). The N-H proton will likely appear as a broad singlet that can exchange with D₂O.[7]

-

-

¹³C NMR Spectroscopy:

-

The spectrum should display nine distinct carbon signals. Aromatic carbons of the pyridine ring will resonate in the downfield region (approx. 110-160 ppm). The piperazine carbons will appear in the upfield region (approx. 45-55 ppm).[9]

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M⁺) at m/z 197. A characteristic (M+2)⁺ peak at m/z 199 will also be present with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

N-H Stretch: A moderate absorption band around 3300-3250 cm⁻¹ corresponding to the secondary amine.[7]

-

C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperazine ring will be observed just below 3000 cm⁻¹.

-

C=C and C=N Stretch: Aromatic ring vibrations are expected in the 1600-1450 cm⁻¹ region.

-

Caption: General analytical workflow for identity and purity verification.

Synthesis and Purification Protocol

This compound is typically synthesized via a nucleophilic aromatic substitution reaction. The following protocol is a representative method adapted from procedures for similar isomers.[10]

Reaction Scheme: 2,6-Dichloropyridine + Piperazine → this compound

Experimental Protocol

-

Reaction Setup: To a solution of 2,6-dichloropyridine (1.0 eq) in a suitable high-boiling point solvent (e.g., N,N-Dimethylformamide or n-Butanol) in a round-bottom flask, add an excess of piperazine (3.0-5.0 eq). The excess piperazine acts as both the nucleophile and the base to neutralize the HCl byproduct.

-

Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 100-120 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes). The organic layers are combined.

-

Washing: Wash the combined organic layers with brine to remove the excess piperazine and solvent.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude material is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or dichloromethane/methanol as the eluent system, to afford the pure this compound as an off-white or yellow solid.

Caption: Workflow for the synthesis of this compound.

Reactivity and Chemical Applications

The molecule's utility stems from the distinct reactivity of its two core components: the piperazine ring and the chloropyridine moiety.

-

Piperazine Moiety: The secondary amine of the piperazine ring is nucleophilic and basic.[11] This site is readily functionalized through:

-

N-Alkylation: Reaction with alkyl halides to introduce various alkyl groups.

-

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Buchwald-Hartwig or Ullmann Coupling: To form N-aryl bonds.

-

-

Chloropyridine Moiety: The chlorine atom at the 6-position of the pyridine ring can act as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions.[12] This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides), further diversifying the molecular structure.

This dual reactivity makes this compound an ideal scaffold for creating libraries of compounds for drug discovery screening.[1]

Caption: Role as a scaffold for generating diverse chemical libraries.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from structurally related chloropyridine and piperazine compounds can inform safe handling practices. Piperazine itself is known to be corrosive and a sensitizer.[13] Related chloropyridinyl piperazines are classified as irritants.[14]

Table 2: GHS Hazard Information (Inferred)

| Hazard Class | Precautionary Statement | Pictogram |

|---|---|---|

| Skin Irritation | H315: Causes skin irritation.[14] | ❗ |

| Eye Irritation | H319: Causes serious eye irritation.[14] | ❗ |

| Respiratory Irritation | H335: May cause respiratory irritation.[14] | ❗ |

Handling and Storage Recommendations

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][15] Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and chemical safety goggles.[14][15]

-

Handling: Avoid breathing dust, fumes, or vapors.[14] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances.[1][14] Recommended storage is at refrigerated temperatures (0-8 °C).[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

Conclusion

This compound is a cornerstone intermediate in modern medicinal chemistry. Its well-defined physicochemical properties, predictable reactivity at two distinct sites, and established synthetic routes make it a highly valuable tool for drug discovery. A thorough understanding of its chemical characteristics, analytical profile, and safe handling procedures is essential for any scientist or researcher aiming to leverage this versatile scaffold in the development of next-generation therapeutics.

References

-

Hoffman Fine Chemicals. (n.d.). CAS RN 785765-09-5 | 1-((6-Chloropyridin-2-yl)methyl)-4-methylpiperazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperazine. PubChem Compound Summary for CID 4837. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

-

SciSpace. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Retrieved from [Link]

-

ResearchGate. (2016). (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperazine compounds [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. 1-(6-CHLORO-PYRIDIN-2-YL)-PIPERAZINE | 87394-54-5 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. 1-(5-CHLORO-PYRIDIN-2-YL)-PIPERAZINE synthesis - chemicalbook [chemicalbook.com]

- 11. Piperazine - Wikipedia [en.wikipedia.org]

- 12. 1-[(6-Chloropyridin-3-YL)methyl]-4-ethylpiperazine | 1016745-43-9 | Benchchem [benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. aksci.com [aksci.com]

- 15. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of 1-(6-Chloropyridin-2-yl)piperazine

An In-Depth Technical Guide to the Synthesis of 1-(6-Chloropyridin-2-yl)piperazine

This compound is a critical heterocyclic building block in modern medicinal chemistry. Its structure, featuring a piperazine ring attached to a chloropyridine moiety, serves as a versatile scaffold for the development of a wide range of biologically active molecules and pharmaceutical agents.[1][2] The piperazine group often enhances pharmacokinetic properties, such as solubility and bioavailability, while the chloropyridine ring provides a reactive handle for further molecular elaboration through cross-coupling reactions.[2]

This guide provides an in-depth exploration of the primary synthetic routes to this valuable intermediate, designed for researchers and drug development professionals. We will move beyond simple procedural lists to dissect the underlying chemical principles, justify experimental choices, and offer field-proven insights into process optimization and troubleshooting. The two predominant and commercially viable strategies for its synthesis are Nucleophilic Aromatic Substitution (SNA_r_) and the Palladium-Catalyzed Buchwald-Hartwig Amination.

Part 1: The Nucleophilic Aromatic Substitution (SNA_r_) Approach: A Direct and Cost-Effective Route

The SNA_r_ reaction is often the first-choice method for synthesizing N-arylpiperazines from electron-deficient (hetero)arenes due to its operational simplicity and cost-effectiveness.[3][4]

Principle and Rationale

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is amplified by the presence of two electron-withdrawing chlorine atoms in the starting material, 2,6-dichloropyridine, making the carbon atoms at the 2- and 6-positions highly electrophilic and susceptible to nucleophilic attack.[5][6]

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic nitrogen of piperazine attacks the C2 carbon of the pyridine ring, temporarily disrupting the ring's aromaticity to form a negatively charged intermediate known as a Meisenheimer complex. Aromaticity is then restored by the expulsion of the chloride leaving group.[6][7]

Using a molar excess of piperazine is a crucial strategic decision. It serves two purposes:

-

It acts as the nucleophile.

-

It functions as the base to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile.

-

It statistically favors the desired mono-substitution product over the undesired 2,6-bis(piperazin-1-yl)pyridine byproduct.

Caption: The Addition-Elimination Mechanism of SNA_r_.

Detailed Experimental Protocol (SNA_r_)

This protocol describes a common lab-scale synthesis adapted from procedures for similar heterocyclic substitutions.[8][9]

Materials:

-

2,6-Dichloropyridine (1 equiv.)

-

Anhydrous Piperazine (4-5 equiv.)

-

Solvent (e.g., Ethanol, Acetonitrile, or N,N-Dimethylformamide)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask, add 2,6-dichloropyridine and the chosen solvent (approx. 5-10 mL per gram of dichloropyridine).

-

Add anhydrous piperazine to the stirred solution. An exotherm may be observed.

-

Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the resulting residue between water and a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Wash the organic layer sequentially with water and brine to remove excess piperazine and inorganic salts.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude material by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Work-up and Purification Insights

Purification of piperazine-containing compounds can be challenging due to their basicity and water solubility.

-

Acid-Base Extraction: An alternative to extensive washing is to dissolve the residue in dilute HCl, which protonates the desired product and any remaining piperazine, making them water-soluble. This aqueous layer can be washed with an organic solvent to remove non-basic impurities. The pH of the aqueous layer is then carefully adjusted with a base (e.g., NaOH or Na₂CO₃) to >10 to deprotonate the product, which can then be extracted into an organic solvent.

-

Salt Formation: For long-term storage and easier handling, the purified free base can be converted to its hydrochloride salt by dissolving it in a solvent like ether or isopropanol and adding a solution of HCl in the same solvent.[10]

| Parameter | Typical Value | Rationale / Comment |

| Yield | 60-80% | Highly dependent on reaction conditions and avoidance of disubstitution. |

| Purity | >98% (after purification) | Achievable with standard purification techniques. |

| Piperazine Equiv. | 4-5 | Minimizes formation of the bis-substituted byproduct. |

| Temperature | 80-120 °C | Sufficient thermal energy is needed to overcome the activation barrier of disrupting aromaticity.[6] |

Part 2: The Buchwald-Hartwig Amination: A Powerful, Ligand-Mediated Alternative

For substrates where SNA_r_ is sluggish or fails, the Buchwald-Hartwig amination offers a powerful and highly versatile palladium-catalyzed method for C-N bond formation.[11][12] While aryl chlorides are less reactive than bromides or iodides, modern catalyst systems have been developed to effectively activate the C-Cl bond.[13]

Principle and Rationale

This reaction involves the cross-coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. The entire process occurs within the coordination sphere of the palladium atom. The generally accepted catalytic cycle involves three key steps:[11]

-

Oxidative Addition: The C-Cl bond of the chloropyridine adds to a low-valent Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[13]

-

Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) center, and a strong, non-nucleophilic base deprotonates the coordinated nitrogen to form a palladium-amido complex.

-

Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

The success of this reaction is critically dependent on the choice of the phosphine ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For activating C-Cl bonds, bulky and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are required to promote the difficult oxidative addition and accelerate the final reductive elimination.[12][14]

Caption: The Catalytic Cycle of Buchwald-Hartwig Amination.

Detailed Experimental Protocol (Buchwald-Hartwig)

Critical Prerequisite: This reaction is sensitive to oxygen, which can deactivate the catalyst. All steps must be performed under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk techniques or in a glovebox.[14]

Materials:

-

This compound (1 equiv.)

-

Piperazine (1.2-1.5 equiv.)

-

Palladium Precatalyst (e.g., Pd₂(dba)₃ or an air-stable precatalyst like XPhos-Pd-G3, 1-3 mol%)

-

Phosphine Ligand (e.g., XPhos, 2-6 mol%)

-

Anhydrous Base (e.g., NaOt-Bu, K₃PO₄, or LHMDS, 1.5-2.0 equiv.)

-

Anhydrous, Degassed Solvent (e.g., Toluene, Dioxane)

Procedure:

-

To a flame-dried Schlenk flask, add the palladium precatalyst, ligand, and base under a positive pressure of inert gas.

-

Add the 2,6-dichloropyridine and piperazine.

-

Via syringe, add the anhydrous, degassed solvent.

-

Heat the reaction mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS. These reactions are often faster than SNA_r_, typically completing in 2-12 hours.

-

Upon completion, cool the mixture to room temperature and quench by adding water or a saturated aqueous solution of NH₄Cl.

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the organic solvent used in the reaction.

-

Proceed with an aqueous work-up and purification as described in the SNA_r_ protocol.

Troubleshooting and Optimization

| Problem | Potential Cause | Recommended Solution |

| Low Conversion | Inactive catalyst; C-Cl bond inactivity. | Use a more robust, electron-rich ligand (e.g., XPhos). Ensure a strictly inert atmosphere. Increase temperature or catalyst loading.[13] |

| Hydrodehalogenation | Side reaction where -Cl is replaced by -H. | Use a less coordinating solvent. Ensure the base is anhydrous and high purity. A slight excess of the amine can favor the desired pathway.[13] |

| Biaryl Formation | Homocoupling of the aryl halide. | Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2). This is less common with chloropyridines than more reactive halides.[14] |

Part 3: Comparative Analysis and Scale-Up Considerations

Choosing the optimal synthetic route depends on a balance of factors including cost, scale, available equipment, and the complexity of the substrate.

| Feature | Nucleophilic Aromatic Substitution (SNA_r_) | Buchwald-Hartwig Amination |

| Cost | Low. Inexpensive reagents, no catalyst needed. | High. Requires expensive palladium catalysts and phosphine ligands. |

| Conditions | High temperatures, often at reflux. | Milder temperatures possible, but requires a strictly inert atmosphere.[14] |

| Scalability | Excellent. Simple procedure is well-suited for large-scale synthesis.[15] | Moderate to Good. Catalyst cost and removal can be challenging on a large scale. |

| Substrate Scope | Limited to electron-deficient (hetero)arenes. | Very Broad. Tolerates a wide range of functional groups.[12] |

| Purification | Simpler; no need to remove metal catalysts. | Requires a dedicated step (e.g., filtration through Celite, charcoal treatment) to remove palladium residues. |

For the specific synthesis of this compound from 2,6-dichloropyridine, the SNA_r_ method is generally the preferred industrial and large-scale route. The starting material is sufficiently activated for the reaction to proceed efficiently without the need for expensive and sensitive catalytic systems. The Buchwald-Hartwig amination remains a powerful tool in a researcher's arsenal, particularly for creating analogues where the pyridine ring might contain electron-donating groups that deactivate it towards SNA_r_.

Conclusion

The synthesis of this compound is readily achievable through two robust chemical methodologies. The direct Nucleophilic Aromatic Substitution offers a straightforward, scalable, and economical pathway that is ideal for large-scale production. For more complex derivatives or when SNA_r_ fails, the Palladium-Catalyzed Buchwald-Hartwig amination provides a powerful, albeit more costly and technically demanding, alternative with broader substrate applicability. A thorough understanding of the principles and practical considerations behind each method allows the modern chemist to make informed, strategic decisions to efficiently access this pivotal chemical intermediate.

References

-

Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. (2025). ResearchGate. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). PubMed Central. [Link]

-

Piperazine synthesis. Organic Chemistry Portal. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). PubMed Central. [Link]

-

Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Seroton. (2022). Thieme Connect. [Link]

-

The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI. [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]

- Purification of piperazine.

-

Design, synthesis, and lead optimization of piperazinyl-pyrimidine analogues as potent small molecules targeting the viral capping machinery of Chikungunya virus. (2024). PubMed. [Link]

-

Directed nucleophilic aromatic substitution reaction. RSC Publishing. [Link]

-

Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. (2025). ResearchGate. [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. NIH. [Link]

-

Asymmetric Synthesis of 1-(2- and 3-Haloalkyl)azetidin-2-ones as Precursors for Novel Piperazine, Morpholine, and 1,4-Diazepane Annulated Beta-Lactams. Organic Chemistry Portal. [Link]

-

Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. (2020). PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]

- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 2-(1-Piperazinyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 10. scbt.com [scbt.com]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. research.rug.nl [research.rug.nl]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

1-(6-Chloropyridin-2-yl)piperazine molecular structure and formula

An In-depth Technical Guide to 1-(6-Chloropyridin-2-yl)piperazine: A Cornerstone Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of clinically successful drugs, earning them the designation of "privileged structures." this compound is a quintessential example of such a scaffold. This organic compound, featuring a piperazine ring linked to a chloropyridine moiety, represents a critical starting point and a versatile intermediate in the synthesis of a wide array of pharmacologically active agents.[1][2] Its prevalence stems from a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties that allow for potent and selective interactions with diverse biological targets.

This technical guide offers a comprehensive exploration of this compound, designed for researchers, scientists, and professionals in drug development. It delves into its fundamental molecular characteristics, established synthetic protocols, and its significant role as a foundational building block in the quest for novel therapeutics, particularly within the realm of neuropharmacology.[1][2]

PART 1: Molecular Profile and Physicochemical Characteristics

A thorough understanding of a compound's molecular structure and properties is the bedrock of its application in rational drug design.

Molecular Structure and Formula

The structure of this compound is an elegant fusion of two key heterocyclic systems:

-

Chloropyridine Moiety: A six-membered aromatic ring containing one nitrogen atom, substituted with a chlorine atom at the 6-position. The electron-withdrawing nature of both the ring nitrogen and the chlorine atom significantly influences the electronic distribution and reactivity of the aromatic system.

-

Piperazine Moiety: A six-membered saturated ring containing two nitrogen atoms at opposite (1 and 4) positions.[3][4] This ring typically adopts a stable chair conformation and possesses a secondary amine (NH) group, which serves as a crucial handle for further chemical modification and as a key interaction point with biological targets.

The linkage occurs at the C2 position of the pyridine ring, forming a stable C-N bond with one of the piperazine nitrogens.

-

IUPAC Name: this compound

-

Common Synonyms: 1-(6-Chloro-2-pyridinyl)piperazine[1]

Physicochemical Data Summary

The physical properties of a compound are critical determinants of its handling, formulation, and pharmacokinetic behavior.

| Property | Value | Source(s) |

| Appearance | Off-white to yellow powder | [1] |

| Melting Point | 40-46 °C | [1][2] |

| Purity (Typical) | ≥ 92% (HPLC) | [1][2] |

| Storage Conditions | Store at 0-8 °C, protected from light and moisture | [1][2] |

PART 2: Synthesis and Structural Verification

The accessibility of this compound through reliable synthetic methods is key to its widespread use. The most common approach is a direct nucleophilic aromatic substitution (SₙAr) reaction.

Synthetic Rationale and Protocol

The synthesis leverages the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of two electron-withdrawing groups (the ring nitrogen and the chlorine atom). This makes the carbon atoms at positions 2 and 6 susceptible to attack by nucleophiles.

Causality of Experimental Design:

-

Choice of Reactants: 2,6-Dichloropyridine serves as the electrophile. Piperazine, a symmetrical diamine, acts as the nucleophile.[3]

-

Stoichiometry: An excess of piperazine is typically used. This is a critical choice for two reasons: firstly, it drives the reaction towards the desired monosubstituted product, minimizing the formation of the disubstituted byproduct. Secondly, the excess piperazine conveniently serves as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, obviating the need for an additional external base.

-

Solvent and Temperature: A polar aprotic solvent like acetonitrile is often used to dissolve the reactants.[6] Heating under reflux provides the necessary activation energy for the SₙAr reaction to proceed at a practical rate.[6]

Experimental Protocol: Nucleophilic Aromatic Substitution

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,6-dichloropyridine (1.0 eq) in acetonitrile.

-

Addition of Nucleophile: Add piperazine (≥2.5 eq) to the solution.

-

Reaction Conditions: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

-

Extraction: The resulting residue is redissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water or a saturated sodium bicarbonate solution to remove piperazine hydrochloride and any remaining excess piperazine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is achieved via flash column chromatography on silica gel to yield this compound as a pure solid.

Caption: General workflow for the synthesis of this compound.

Structural Characterization

Confirmation of the synthesized product's identity and purity is achieved through standard spectroscopic methods:

-

¹H NMR: The spectrum will show characteristic signals for the three distinct protons on the pyridine ring and the two sets of methylene protons on the piperazine ring, along with a broad singlet for the N-H proton.

-

Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks (approximately 3:1 ratio) due to the presence of the ³⁵Cl and ³⁷Cl isotopes, confirming the incorporation of chlorine.

-

HPLC: High-Performance Liquid Chromatography is employed to determine the final purity of the compound, ensuring it meets the standards required for subsequent use in drug synthesis.[1]

PART 3: Central Role in Medicinal Chemistry and Drug Development

The this compound scaffold is a cornerstone in the development of drugs targeting the central nervous system (CNS) and other therapeutic areas.[7] Its value lies in its ability to serve as a pre-validated fragment that can be strategically elaborated to achieve high affinity and selectivity for specific biological targets.

A Privileged Scaffold for CNS Targets

Many drugs that act on the CNS, including antipsychotics, antidepressants, and anxiolytics, contain a piperazine ring.[7] The basic nitrogen atom of the piperazine moiety is often crucial for interaction with aminergic G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The this compound unit provides an ideal starting point for creating libraries of compounds for screening.

Mechanism of Utility:

-

Vectorial Synthesis: The secondary amine of the piperazine ring provides a reactive site for introducing a wide variety of substituents. This allows chemists to systematically explore the chemical space around the core scaffold to optimize binding to a receptor's active site.

-

Receptor Interaction: The chloropyridine ring can engage in hydrophobic and π-stacking interactions within the receptor pocket, while the piperazine nitrogen often forms a key salt bridge with an acidic residue (e.g., aspartic acid) in the target protein.

-

Modulation of Properties: The chlorine atom is not merely a placeholder; it influences the molecule's lipophilicity and electronic character, which can enhance membrane permeability and metabolic stability, and fine-tune binding affinity.

Caption: Role of the scaffold in lead optimization for drug discovery.

Notable Examples in Drug Development

While this compound is an intermediate, its core structure is present in numerous investigational and approved drugs. For instance, the well-known nonbenzodiazepine hypnotic agent Zopiclone contains a related 5-chloropyridin-2-yl moiety linked to a more complex heterocyclic system that includes a piperazine carboxylate.[8] This illustrates how the chloropyridine fragment is recognized as a valuable component for CNS-active molecules. Furthermore, extensive research has been conducted on pyridinylpiperazine and pyridylpiperazine derivatives for their potential as urease inhibitors and multitarget agents for Parkinson's disease, highlighting the broad applicability of this structural class.[6][9]

Conclusion

This compound is far more than a simple chemical reagent; it is a highly valuable and strategically important building block in modern medicinal chemistry. Its robust and accessible synthesis, combined with a molecular architecture primed for interaction with key biological targets, solidifies its status as a privileged scaffold. For scientists engaged in drug discovery, a deep understanding of this compound's properties, synthesis, and derivatization potential is essential for the rational design and development of the next generation of therapeutics. Its continued use in creating diverse chemical libraries ensures that the this compound core will remain a fixture in the pursuit of novel medicines for years to come.

References

-

Hoffman Fine Chemicals. CAS RN 785765-09-5 | 1-((6-Chloropyridin-2-yl)methyl)-4-methylpiperazine. Available from: [Link]

-

ChemicalRegister.com. This compound hydrochloride Suppliers. Available from: [Link]

-

PubChemLite. This compound hydrochloride (C9H12ClN3). Available from: [Link]

-

Organic Chemistry Portal. Piperazine synthesis. Available from: [Link]

-

Wikipedia. Piperazine. Available from: [Link]

-

National Institutes of Health (NIH), PubChem. Piperazine | C4H10N2 | CID 4837. Available from: [Link]

-

ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available from: [Link]

-

Wang, G. et al. (2022). Synthesis and Biological Evaluation of a Series of Novel 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl) piperazines as Dopamine/Serotonin Receptor Ligands. Thieme Connect. Available from: [Link]

-

Khan, K. M. et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed Central (PMC). Available from: [Link]

-

National Institutes of Health (NIH), PubChem. (2Z)-1-[(6-chloropyridin-3-yl)methyl]-N-nitroimidazolidin-2-imine | C9H10ClN5O2 | CID 135541675. Available from: [Link]

-

de Oliveira, R. et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available from: [Link]

-

Sharma, A. et al. (2024). The medicinal chemistry of piperazines: A review. PubMed. Available from: [Link]

-

National Institutes of Health (NIH), PubChem. 1-(2-Pyridyl)piperazine | C9H13N3 | CID 94459. Available from: [Link]

-

National Institute of Standards and Technology (NIST). Piperazine. NIST Chemistry WebBook. Available from: [Link]

-

Ialongo, C. et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available from: [Link]

-

Wikipedia. Zopiclone. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperazine - Wikipedia [en.wikipedia.org]

- 4. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(6-CHLORO-PYRIDIN-2-YL)-PIPERAZINE | 87394-54-5 [chemicalbook.com]

- 6. Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Zopiclone - Wikipedia [en.wikipedia.org]

- 9. thieme-connect.com [thieme-connect.com]

Spectroscopic data for 1-(6-Chloropyridin-2-yl)piperazine

Analyzing Spectral Data

I've started gathering spectroscopic data for 1-(6-Chloropyridin-2-yl)piperazine, focusing on 1H NMR, 13C NMR, mass spec, and IR. My initial searches are yielding promising results, and I'm now actively compiling chemical shift data (δ values) for each technique.

Developing The Guide Outline

I'm now structuring the guide, starting with an introduction to the compound and the significance of spectroscopic characterization. I'll then create sections for 1H NMR, 13C NMR, MS, and IR, each with summarized data, protocols, and interpretations. I'll include Graphviz diagrams to visualize the compound and workflow.

Expanding Data Collection

I'm now delving into more comprehensive Google searches, focusing on detailed experimental protocols and published articles. My aim is to bolster the initial data with information on solvents and instruments utilized. I'll summarize the acquired data into clear tables for each spectroscopic technique and I'll create a "References" section. Then, I'll integrate Graphviz diagrams.

Analyzing Spectroscopic Data

I'm currently focused on the spectroscopic data for this compound, targeting a high-level audience. The challenge is structuring this comprehensive guide independently, avoiding a rigid template. I'm prioritizing expertise and trustworthiness in the presentation.

Gathering Spectral Insights

I'm now diving into the specifics of this compound's spectroscopy. I've compiled the molecular formula and weight, and started gathering data from related compounds. I'm focusing on finding the complete spectral data set (NMR, MS, IR) and building a framework for the guide. Quantitative findings are being prepared for presentation in tables, and I am preparing for the experimental protocols section. I'm also planning to utilize Graphviz for workflow and structural representations. The existing data suggests the compound is known and available.

Searching for Spectra Deeply

I've been meticulously refining my search strategy. My main goal is to find the crucial experimental spectra (NMR, MS, IR) for this compound. I'm focusing on CAS number-based searches, using terms like "characterization" and "synthesis" to broaden my scope. It appears the compound is known and synthesized by others, so I anticipate success, but need to be creative. I'm also planning to scrutinize related papers that mention similar compounds as intermediates, hoping to locate data.

Broadening the Data Search

I'm now implementing an expanded search strategy to secure the crucial experimental spectroscopic data for the target compound. I'm using the CAS number and specific spectral terms in Google Scholar and SciFinder. The aim is to identify papers that include the compound as an intermediate or characterization data. Failing this, I'll analyze related compounds to predict the spectral features of this compound.

Gathering Initial Data

I've begun my search for spectroscopic data on this compound. While I've located some fundamental details about the compound itself, the need is for a technical guide, which will require deeper and more detailed information. I'm focusing on spectroscopic databases to find relevant data points.

Developing a Search Strategy

I'm now refining my approach to find the spectroscopic data. My initial searches yielded basic compound info, but no complete experimental spectra. I've decided to cast a wider net, using the CAS number and spectroscopic keywords. If I can't find a complete dataset, I will examine data from structurally similar compounds to make predictions. This will still be useful! I'm also planning to explore the possibility of using computational chemistry to obtain the desired spectra.

Refining Data Acquisition

I'm now pursuing a multi-pronged approach to secure the spectroscopic data. While initial searches gave basic compound info, the goal is a comprehensive guide. I'm focusing on experimental data via exhaustive searches using CAS numbers and spectroscopic keywords. Simultaneously, I'll leverage data from structurally similar compounds to predict spectral features, still a valuable educational path. This includes piperazine, 1-(2-pyridyl)piperazine, 1-(aryl)piperazines, and 2-chloropyridine data. I am organizing the guide's structure, focusing on molecular structure, mass spec, NMR (1H and 13C), and IR analysis.

Analyzing Predicted Data

I'm now focusing on analyzing the predicted mass spec data from PubChem, as well as developing predictions for 1H and 13C NMR spectra using data from closely related molecules. I'll outline the expected fragmentation patterns, chemical shifts, and splitting patterns, as well as practical experimental protocols.

Developing the Technical Guide

I'm now deeply immersed in structuring the comprehensive technical guide. I have identified the core sections: Introduction, Molecular Structure, Mass Spec, NMR (¹H and ¹³C), and IR Spectroscopy. For each spectroscopic technique, I'll provide predicted data, detailed interpretation based on related compounds (piperazine, 1-(2-pyridyl)piperazine, arylpiperazines, 2-chloropyridine), along with experimental protocols. I am also implementing visuals for clarity and flow, and compiling a complete references list.

Outlining the Guide Structure

Scrutinizing Data Availability

I'm hitting a snag. My initial hunt for a comprehensive spectroscopic dataset (NMR, IR, MS) on this compound is proving difficult. Published, complete sets are scarce, and I'm starting to think I might need to compile from disparate sources, perhaps using available spectral fragments and theoretical predictions.

Assembling Spectral Puzzle Pieces

I've been meticulously analyzing the structural components. While a complete, single set remains elusive, I've amassed considerable spectroscopic data for close analogues. This includes key fragments like piperazine, 2-chloropyridine, and similar compounds, enabling a robust comparative approach. I now feel prepared to proceed with synthesizing the target compound, using the assembled information as a guide.

Synthesizing Predictive Models

I've been strategically integrating the gathered spectral data. My focus is on leveraging the information from piperazine, 2-chloropyridine, and various analogues. I'm now crafting predictive models for the ¹H NMR and ¹³C NMR spectra, focusing on chemical shifts and coupling patterns. I will use the available data to create detailed tables, which will then form the base of the predicted spectral guide. I'm feeling confident in the analysis now.

Developing the Spectral Blueprint

I'm now fully immersed in the predictive phase. Based on the robust data I've gathered on the piperazine and chloropyridine fragments and insightful analogues, I've established a concrete strategy. This plan leverages comparative analysis to anticipate the spectroscopic signatures of the target compound. I can now translate this strategy into the detailed guide the user desires. I am now confident that my approach is solid and will create an accurate and useful guide.

Refining Spectral Strategy

Given the lack of a complete dataset, I've confirmed that a purely predictive guide is the best route. I've gathered ample data on the key fragments (piperazine, 2-chloropyridine) and close analogues, including 1-(2-Pyridyl)piperazine and 1-(4-chlorophenyl)piperazine. I'm now certain I have sufficient data to synthesize a reliable predictive guide, and I am finalizing my plan to address all aspects of the user's request, from molecular structure analysis to a comprehensive workflow diagram.

1-(6-Chloropyridin-2-yl)piperazine CAS number 87394-54-5

An In-Depth Technical Guide to 1-(6-Chloropyridin-2-yl)piperazine (CAS: 87394-54-5)

Introduction: The Strategic Importance of a Core Moiety

In the landscape of medicinal chemistry and pharmaceutical development, certain molecular scaffolds emerge as exceptionally valuable due to their versatile reactivity and inherent biological relevance. This compound, identified by its CAS number 87394-54-5, is a prominent example of such a scaffold. This compound is a heterocyclic amine featuring a piperazine ring attached to a 6-chloropyridine nucleus. Its significance lies not in its own therapeutic activity, but in its role as a crucial intermediate—a foundational building block for synthesizing a wide array of complex, biologically active molecules.[1][2]

Researchers in neuropharmacology, in particular, frequently utilize this compound to develop novel therapeutic agents targeting complex neurological disorders.[1][3] The unique electronic properties conferred by the chloropyridine ring, combined with the nucleophilic nature of the piperazine moiety, make it an ideal starting point for constructing molecules designed to interact with specific biological targets like neurotransmitter receptors.[2][3] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and strategic application in drug discovery workflows.

Physicochemical and Handling Profile

A precise understanding of a compound's physical properties is foundational to its effective use in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 87394-54-5 | [1][2][4] |

| Molecular Formula | C₉H₁₂ClN₃ | [1][4] |

| Molecular Weight | 197.67 g/mol | [1][2] |

| Appearance | Off-white to yellow powder | [1][2] |

| Melting Point | 40-46 °C | [1][2] |

| Purity | Typically ≥ 92% (by HPLC) | [1][2] |

| IUPAC Name | 1-(6-chloro-2-pyridinyl)piperazine | [3] |

| Storage Conditions | Store at 0-8 °C, sealed in a dry environment | [1][5] |

Safety and Handling Considerations

Safe handling is paramount in a laboratory setting. Based on available safety data sheets (SDS), users should observe the following precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[6][7]

-

Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or fumes.[6][8]

-

First Aid:

-

Storage: Keep the container tightly closed and store in a cool, dry place as recommended.[7]

Synthesis and Reaction Mechanism

The most common and industrially relevant synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the differential reactivity of the chlorine atoms on a 2,6-dichloropyridine precursor.

The Causality of the Synthetic Strategy

The choice of reactants and conditions is dictated by the goal of achieving selective monosubstitution on the pyridine ring.

-

Reactants:

-

2,6-Dichloropyridine: This starting material provides the chloropyridine backbone. The two chlorine atoms are electronically distinct due to the ring nitrogen, making the C2 position more susceptible to nucleophilic attack than the C6 position.

-

Piperazine: This symmetrical diamine acts as the nucleophile. The secondary amine attacks the electron-deficient carbon of the pyridine ring.

-

-

Reaction Conditions:

-

Base: A mild base, such as potassium carbonate (K₂CO₃), is often included. Its purpose is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the substitution reaction. This prevents the protonation of the piperazine reactant, which would render it non-nucleophilic.

-

Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) is typically used. It effectively dissolves the reactants but does not participate in the reaction.

-

Temperature: The reaction is generally heated to reflux to provide the necessary activation energy for the C-N bond formation, ensuring a reasonable reaction rate.

-

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 1-(6-CHLORO-PYRIDIN-2-YL)-PIPERAZINE | 87394-54-5 [chemicalbook.com]

- 5. 87394-54-5|this compound|BLD Pharm [bldpharm.com]

- 6. aksci.com [aksci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

Biological activity of chloropyridinylpiperazine compounds

An In-Depth Technical Guide to the Biological Activity of Chloropyridinylpiperazine Compounds

Abstract

The chloropyridinylpiperazine scaffold represents a cornerstone in modern neuropharmacology, forming the structural basis for several highly successful atypical antipsychotic drugs. Compounds in this class are distinguished by a sophisticated multi-receptor engagement strategy, primarily characterized by partial agonism at dopamine D₂ and serotonin 5-HT₁ₐ receptors, coupled with antagonism at serotonin 5-HT₂ₐ receptors. This unique pharmacological profile allows for the stabilization of dopaminergic and serotonergic neurotransmission, offering efficacy against both positive and negative symptoms of psychiatric disorders like schizophrenia and bipolar disorder, often with an improved side-effect profile over first-generation agents. This technical guide provides an in-depth exploration of the biological activities of these compounds, detailing their mechanisms of action at key G protein-coupled receptors (GPCRs). Furthermore, it offers a practical guide to the essential in vitro methodologies required to characterize their pharmacological profile, including detailed protocols for radioligand binding and Bioluminescence Resonance Energy Transfer (BRET) assays. Through a synthesis of mechanistic insights and field-proven experimental workflows, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of neuropsychiatric therapeutics.

The Chloropyridinylpiperazine Scaffold: A Privileged Structure in Neuropharmacology

The emergence of the chloropyridinylpiperazine moiety as a "privileged structure" in medicinal chemistry is intrinsically linked to the development of second-generation, or atypical, antipsychotics. Unlike first-generation drugs that primarily act as potent dopamine D₂ receptor antagonists, leading to significant extrapyramidal side effects, compounds based on this scaffold exhibit a more nuanced and complex pharmacology.

Prominent examples include Aripiprazole and Cariprazine, which have become frontline treatments for schizophrenia and bipolar disorder.[1][2][3][4] Their clinical success is not merely due to receptor affinity, but to the nature of their interaction—acting as modulators or stabilizers rather than simple blockers. This guide will dissect the key molecular interactions that define the biological activity of this important chemical class.

Core Pharmacological Profile: A Symphony of Receptor Modulation

The therapeutic efficacy of chloropyridinylpiperazine compounds stems from their simultaneous interaction with multiple G protein-coupled receptor (GPCR) systems, primarily the dopamine D₂/D₃, serotonin 5-HT₁ₐ, and serotonin 5-HT₂ₐ receptors.

-

Dopamine D₂/D₃ Receptor Partial Agonism: The "Dopamine System Stabilizer" Concept The hallmark of this class is its partial agonist activity at D₂ and D₃ receptors.[5][6][7] A partial agonist binds to a receptor but possesses lower intrinsic activity than the endogenous full agonist, in this case, dopamine.[5] This creates a stabilizing effect:

-

In a state of hyperdopaminergic activity (hypothesized to underlie the positive symptoms of schizophrenia like hallucinations), the compound competes with dopamine and lowers the overall receptor stimulation, thus acting as a functional antagonist.[2][7]

-

In a state of hypodopaminergic activity (linked to negative and cognitive symptoms), the compound provides a baseline level of receptor stimulation, acting as a functional agonist.[2][5] Certain compounds, like Cariprazine, exhibit a high affinity and preference for the D₃ receptor subtype, which may contribute to improved efficacy against negative symptoms and cognitive deficits.[3][4]

-

-

Serotonin 5-HT₁ₐ Receptor Partial Agonism Partial agonism at 5-HT₁ₐ receptors is another critical component of the pharmacological profile.[3][7][8] The 5-HT₁ₐ receptor is an autoreceptor that regulates serotonin release and is coupled to inhibitory G proteins (Gᵢ/ₒ).[9][10][11] Activation of these receptors generally reduces neuronal excitability.[9][10] This activity is thought to contribute significantly to the anxiolytic and antidepressant effects observed with these drugs, broadening their therapeutic utility.[4]

-

Serotonin 5-HT₂ₐ Receptor Antagonism Unlike their activity at D₂ and 5-HT₁ₐ receptors, these compounds typically act as potent antagonists at 5-HT₂ₐ receptors.[7][8][12] The 5-HT₂ₐ receptor is coupled to the Gᵩ/G₁₁ signaling pathway, which is excitatory.[13][14] Blockade of 5-HT₂ₐ receptors in the cortex is a key feature of atypical antipsychotics. This action is believed to mitigate the extrapyramidal side effects caused by D₂ receptor blockade and may also contribute to efficacy against negative symptoms.[3]

Below is a diagram illustrating the multi-target engagement strategy of a typical chloropyridinylpiperazine compound.

Caption: Multi-receptor engagement by chloropyridinylpiperazine compounds.

A Methodological Guide to Characterizing Biological Activity

A thorough understanding of a compound's biological activity requires a systematic, multi-assay approach. The goal is to move from simply identifying binding to quantifying affinity, determining functional activity (i.e., agonist vs. antagonist), and finally, assessing effects in a more complex biological system.

In Vitro Characterization Workflow

The initial characterization is performed in vitro using recombinant cell lines expressing the specific human receptor of interest. This controlled environment allows for precise measurement of direct drug-receptor interactions.

Caption: A streamlined workflow for in vitro pharmacological profiling.

Protocol: Radioligand Binding Assay (Competition Format)

Causality: This assay is foundational. Its purpose is to quantify the affinity (Kᵢ) of a test compound for a specific receptor.[15] It works on the principle of competition: the unlabeled test compound competes with a known, radioactively labeled ligand ("radioligand") for binding to the receptor. By measuring how much test compound is needed to displace the radioligand, we can calculate its binding affinity.[16][17]

Self-Validation: The protocol includes controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand). Specific binding is derived by subtracting non-specific from total binding, ensuring the measured signal is truly receptor-mediated.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human receptor of interest (e.g., DRD2, HTR1A, or HTR2A) to ~90% confluency.

-

Harvest cells and homogenize in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, protease inhibitors).[18]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.[18]

-

Wash the pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an assay binding buffer. Determine protein concentration using a standard method like the BCA assay.[18] Store aliquots at -80°C.

-

-

Assay Execution (96-well plate format):

-

To each well, add the following components in order:

-

50 µL of assay buffer (for total binding) OR buffer containing a known unlabeled ligand at high concentration (for non-specific binding) OR the test compound at various concentrations (typically a 10-point, half-log dilution series).[16]

-

50 µL of the specific radioligand at a fixed concentration (typically at or near its Kₔ value).

-

150 µL of the prepared cell membranes (containing 5-20 µg of protein).[18]

-

-

The final volume in each well is 250 µL.[18]

-

-

Incubation and Filtration:

-

Incubate the plate at a set temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[18]

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a blocking agent like polyethyleneimine (PEI).[18] This traps the membranes (and any bound radioligand) while allowing unbound radioligand to pass through.

-

Quickly wash the filters multiple times with ice-cold wash buffer to remove all unbound radioactivity.

-

-

Quantification and Data Analysis:

-

Dry the filter plate. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.[18]

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.

-

Use non-linear regression to calculate the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to the affinity constant (Kᵢ) using the Cheng-Prusoff equation :

-

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

-

Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

-

-

Protocol: BRET Assay for GPCR-β-Arrestin Interaction

Causality: While binding assays measure affinity, they do not reveal functional consequence (agonism, antagonism, etc.). Functional assays are required to determine a compound's efficacy. The recruitment of β-arrestin to an activated GPCR is a near-universal step in receptor desensitization and signaling, making it an excellent readout for receptor activation.[19] The Bioluminescence Resonance Energy Transfer (BRET) assay is a powerful, real-time method to measure this protein-protein interaction in live cells.[20][21] It relies on energy transfer between a light-emitting donor molecule (Renilla luciferase, Rluc) fused to the receptor and a light-accepting fluorescent protein (e.g., Venus or YFP) fused to β-arrestin. Energy transfer only occurs when the two proteins are in very close proximity (<100 Å), which happens upon ligand-induced receptor activation.[20]

Self-Validation: The assay is run in both agonist and antagonist modes. A dose-dependent increase in the BRET signal upon compound addition confirms agonism. In antagonist mode, the ability of the test compound to block the BRET signal induced by a known agonist confirms antagonism.

Step-by-Step Methodology:

-

Cell Preparation and Transfection:

-

Use a suitable mammalian cell line, such as HEK293.

-

Co-transfect the cells with two plasmids: one encoding the GPCR of interest fused to a BRET donor (e.g., GPCR-Rluc8) and another encoding β-arrestin-2 fused to a BRET acceptor (e.g., Venus-Arrestin).[21]

-

Plate the transfected cells into white, 96-well microplates and allow them to grow for 24-48 hours.

-

-

Assay Execution (Agonist Mode):

-

Wash the cells gently with a suitable buffer (e.g., PBS).

-

Add the test compound across a range of concentrations to the appropriate wells.

-

Incubate for a short period (e.g., 15 minutes) at 37°C.

-

Add the luciferase substrate (e.g., coelenterazine h) to all wells.[22]

-

Immediately read the plate using a BRET-capable plate reader, which simultaneously measures the light emission from the donor (e.g., ~480 nm) and the acceptor (e.g., ~530 nm).

-

-

Data Analysis:

-

Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).

-

Subtract the basal BRET ratio (from vehicle-treated cells) to get the net BRET signal.

-

Plot the net BRET signal against the log concentration of the agonist.

-

Use non-linear regression to determine the potency (EC₅₀) and maximum efficacy (Eₘₐₓ) of the compound. A partial agonist will have an Eₘₐₓ lower than that of a full agonist.

-

In Vivo Evaluation

Causality: While in vitro assays are critical for determining molecular mechanism, in vivo studies are necessary to evaluate a compound's therapeutic potential in a complex biological system. Animal models for antipsychotic activity are designed to measure behaviors that are considered analogous to symptoms of psychosis or that are reliably modulated by known antipsychotic drugs.[23] For example, psychostimulants like amphetamine or NMDA receptor antagonists like phencyclidine (PCP) can induce hyperlocomotor activity in rodents, which is used as a model for positive symptoms.[24][25] The ability of a test compound to attenuate this hyperactivity is predictive of antipsychotic efficacy.[25]

Case Studies: Aripiprazole and Cariprazine

Aripiprazole and Cariprazine are exemplary chloropyridinylpiperazine compounds that validate the principles discussed. Their distinct but related receptor affinity and functional activity profiles translate to their clinical use.

| Compound | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | 5-HT₁ₐ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) | Primary Functional Activity |

| Aripiprazole | ~0.34 - 0.45 | ~0.8 | ~4.4 | ~3.4 | D₂/5-HT₁ₐ Partial Agonist, 5-HT₂ₐ Antagonist[1][5][26] |

| Cariprazine | ~0.49 - 0.69 | ~0.085 | ~2.6 | ~18.8 | D₃-Preferring D₂/D₃/5-HT₁ₐ Partial Agonist, 5-HT₂ₐ Antagonist[2][3][6] |

Data compiled from multiple sources and represent approximate values for comparative purposes.

The data clearly illustrate the multi-target profile. Cariprazine's ~10-fold higher affinity for the D₃ receptor compared to the D₂ receptor is a key differentiating feature that is hypothesized to enhance its effects on mood, motivation, and cognition.[3][6]

Conclusion and Future Directions

The chloropyridinylpiperazine class of compounds has fundamentally altered the therapeutic landscape for severe mental illnesses. Their mechanism of action, centered on receptor partial agonism and multi-target engagement, provides a sophisticated method for stabilizing key neurotransmitter systems. The methodological workflows detailed in this guide—from initial receptor binding to functional characterization in live cells—represent the standard for elucidating the complex pharmacology of such molecules.

Future research in this area is likely to focus on refining these pharmacological profiles. The concept of "biased agonism," where a ligand can preferentially activate one signaling pathway over another at the same receptor (e.g., G protein vs. β-arrestin pathway), offers a new frontier for drug design.[27] By developing compounds with precisely tailored signaling properties, it may be possible to further enhance therapeutic efficacy while minimizing on-target side effects, continuing the evolution of neuropsychiatric medicine initiated by this remarkable chemical scaffold.

References

-

Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. National Center for Biotechnology Information. [Link]

-

Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. Psychopharmacology Institute. [Link]

-

5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. National Center for Biotechnology Information. [Link]

-

Aripiprazole. Wikipedia. [Link]

-

Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B. [Link]

-

New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. National Center for Biotechnology Information. [Link]

-

What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in Cellular Neuroscience. [Link]

-

What biological receptors are targeted by Vraylar (cariprazine)?. Dr. Oracle. [Link]

-

Full article: The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Taylor & Francis Online. [Link]

-

Pharmacology of Aripiprazole (Abilify) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

-

5-HT2A receptor. Wikipedia. [Link]

-

Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. National Center for Biotechnology Information. [Link]

-

Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance. National Center for Biotechnology Information. [Link]

-

Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways. National Center for Biotechnology Information. [Link]

-

Serotonin (5-HT1A) receptor signaling pathways. ResearchGate. [Link]

-

Radioligand Binding Assay. Gifford Bioscience. [Link]

-

Cariprazine. Wikipedia. [Link]

-

What is the mechanism of Aripiprazole?. Patsnap Synapse. [Link]

-

Basic Considerations for Bioluminescence Resonance Energy Transfer (BRET) Assays for G-protein coupled receptor protein interact. Berthold Technologies. [Link]

-

A Brief Review of Cariprazine. American Journal of Psychiatry Residents' Journal. [Link]

-

5-HT1A receptor-regulated signal transduction pathways in brain. PubMed. [Link]

-

Radioligand Binding Assay. Creative Bioarray. [Link]

-

Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs). National Center for Biotechnology Information. [Link]

-

Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications. [Link]

-

Dopamine receptor. Wikipedia. [Link]

-

Screening models of anti psychotic drugs-converted. SlideShare. [Link]

-

What is the mechanism of Cariprazine hydrochloride?. Patsnap Synapse. [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. National Center for Biotechnology Information. [Link]

-

Pharmacological screening of Anti-psychotic agents. SlideShare. [Link]

-

Cariprazine in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential. National Center for Biotechnology Information. [Link]

-

Screening of antipsychotic drugs in animal models. Tel Aviv University. [Link]

-

The Key Role of Intracellular 5-HT2A Receptors: A Turning Point in Psychedelic Research?. MDPI. [Link]

-

BRET assay to study receptor-G protein interactions in live cells. ResearchGate. [Link]

-

In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. National Center for Biotechnology Information. [Link]

-

A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

-

Preclinical models of antipsychotic drug action. National Center for Biotechnology Information. [Link]

-

Dopamine D2 receptors in signal transduction and behavior. CNR-IRIS. [Link]

-

Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. ACS Measurement Science Au. [Link]

-

A Novel Approach for Quantifying GPCR Dimerization Equilibrium Using Bioluminescence Resonance Energy Transfer. National Center for Biotechnology Information. [Link]

-

Radioligand Binding Assay | In Vitro Biology. Oncodesign Services. [Link]

-

Application of BRET for Studying G Protein-Coupled Receptors. Monash University. [Link]

-

GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

-

SAR studies of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine antagonists. PubMed. [Link]

-

Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed. [Link]

-

Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. National Center for Biotechnology Information. [Link]

Sources

- 1. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cariprazine - Wikipedia [en.wikipedia.org]

- 3. psychiatryonline.org [psychiatryonline.org]

- 4. Cariprazine in Psychiatry: A Comprehensive Review of Efficacy, Safety, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. psychscenehub.com [psychscenehub.com]

- 6. droracle.ai [droracle.ai]

- 7. What is the mechanism of Cariprazine hydrochloride? [synapse.patsnap.com]

- 8. What is the mechanism of Aripiprazole? [synapse.patsnap.com]

- 9. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 11. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. researchmgt.monash.edu [researchmgt.monash.edu]

- 20. berthold.com [berthold.com]

- 21. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. people.socsci.tau.ac.il [people.socsci.tau.ac.il]

- 24. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Aripiprazole - Wikipedia [en.wikipedia.org]

- 27. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(6-Chloropyridin-2-yl)piperazine Derivatives and Analogs: From Core Synthesis to Advanced Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the 1-(6-chloropyridin-2-yl)piperazine scaffold, a cornerstone in modern medicinal chemistry. We will dissect its synthesis, explore the rationale behind its derivatization, and analyze its role in the development of sophisticated therapeutics targeting the central nervous system (CNS). This document moves beyond simple protocols to offer insights into the structure-activity relationships (SAR) and mechanisms of action that make this "privileged scaffold" a continued focus of drug discovery.[1][2]

The Strategic Importance of the Arylpiperazine Moiety

The arylpiperazine framework is a recurring motif in a multitude of clinically successful drugs, particularly those targeting aminergic G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors.[1][2][3] The this compound core, specifically, offers a unique combination of chemical and structural features that make it highly valuable for drug design.

Key Attributes:

-

Structural Rigidity and Conformational Control: The six-membered piperazine ring provides a degree of structural rigidity, which helps in positioning key pharmacophoric elements in a precise orientation for optimal receptor binding.[4][5]

-